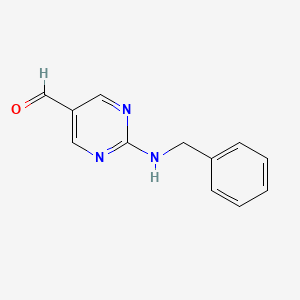

2-(Benzylamino)pyrimidine-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCVAJMGIHAWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589762 | |

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946778-44-5 | |

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site for chemical modification, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.

The electrophilic carbon of the aldehyde in 2-(Benzylamino)pyrimidine-5-carbaldehyde is susceptible to attack by nucleophiles. This class of reactions is fundamental for creating more complex molecular architectures. While the addition of organometallic reagents like Grignard or organolithium compounds to form secondary alcohols is a theoretically viable pathway, specific documented examples for this exact compound are not prevalent in readily available literature. However, the general reactivity pattern for aromatic aldehydes suggests that such transformations are feasible under appropriate conditions. Nucleophilic addition reactions involving imines are a cornerstone of C-C and C-X bond formation. nih.gov The process often begins with the nucleophilic addition of an amine to the carbonyl group. libretexts.org

Condensation reactions are a prominent feature of the reactivity of this compound. The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction typically involves the nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.orgmasterorganicchemistry.com

The formation of imines from aldehydes is a reversible process and can be influenced by reaction conditions such as pH. libretexts.org Imines themselves are versatile intermediates, and their reactivity can be harnessed for further synthetic transformations. nih.gov For instance, the reaction of an aldehyde with benzylamine (B48309) can lead to the formation of a ketoenamine tautomeric form. researchgate.net

In the presence of alcohols, aldehydes such as this compound can form hemiacetals. This reaction involves the nucleophilic addition of an alcohol molecule to the carbonyl carbon. Hemiacetal formation is often an equilibrium process and can be the initial step in the formation of acetals under acidic conditions. While this is a general reaction for aldehydes, specific studies detailing the isolation and characterization of hemiacetals derived from this compound are not extensively documented.

A significant and well-documented derivatization strategy for this compound is the Claisen-Schmidt condensation. scispace.comresearchgate.net This reaction involves the base-catalyzed condensation of the aldehyde with a ketone, typically an acetophenone (B1666503) derivative, to yield a chalcone (B49325), which is an α,β-unsaturated ketone. scispace.comresearchgate.netneliti.com

Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are of significant interest due to their varied biological activities. researchgate.netnih.gov The synthesis of pyrimidine-based chalcones is often achieved under classical Claisen-Schmidt conditions, which typically involve using a base like sodium hydroxide (B78521) in an alcohol solvent. mdpi.com These reactions provide a straightforward method for synthesizing a diverse library of chalcone derivatives by varying the ketone component. nih.gov

Below is a table summarizing representative Claisen-Schmidt condensation reactions involving pyrimidine-5-carbaldehyde (B119791) derivatives.

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product Type | Reference |

| 2-amino-4-chloro-6-(ethyl(phenyl)aminopyrimidine-5-carbaldehyde | Acetophenone | NaOH / Ethanol | Pyrimidine-based chalcone | mdpi.com |

| 2-amino-4-ethoxy-6-((4-methoxyphenyl)(methyl)amino)pyrimidin-5-carbaldehyde | Acetophenone | NaOH / Ethanol | Pyrimidine-based chalcone | mdpi.com |

| Substituted Benzaldehyde Derivatives | 2-Acetylpyrrole | NaOH / Methanol | Pyrrole-based chalcone | nih.gov |

Reactivity of the Benzylamino Group

The benzylamino moiety also influences the molecule's reactivity, particularly concerning the aromatic benzyl (B1604629) ring.

The benzyl group attached to the pyrimidine (B1678525) ring can theoretically undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.comyoutube.com In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. libretexts.org The amino group (-NH-) attached to the benzyl ring is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This directing effect typically favors substitution at the ortho and para positions relative to the point of attachment.

Amide Formation

The aldehyde functional group at the C5 position of this compound is a key site for derivatization, including its conversion to an amide moiety. This transformation typically proceeds via a two-step sequence involving the oxidation of the aldehyde to a carboxylic acid, followed by condensation with an amine.

Oxidation and Amidation: The aldehyde can be oxidized to 2-(benzylamino)pyrimidine-5-carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid is then activated to facilitate amide bond formation. Common activation methods include conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or the use of peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine (R-NH₂).

An alternative, more direct approach is the dehydrogenative coupling of the aldehyde with an amine. This method often requires a catalyst, such as a ruthenium complex, and proceeds through a hemiaminal intermediate to form the final amide product, extruding dihydrogen gas in the process. acs.org This catalytic pathway offers a milder alternative to the classical oxidation-amidation sequence. acs.orgresearchgate.net

Reactivity of the Pyrimidine Core

The pyrimidine ring of this compound, while aromatic, can be activated to undergo ring-opening and recyclization reactions or serve as a foundation for the construction of fused heterocyclic systems.

Nucleophilic Recyclization Reactions of Pyrimidinium Salts

The pyrimidine ring itself is relatively electron-deficient, but its reactivity towards nucleophiles can be significantly enhanced by conversion to a pyrimidinium salt. This is achieved by N-alkylation or N-arylation at one of the ring nitrogen atoms, typically using an alkyl halide (e.g., methyl iodide) or an activated aryl compound. This quaternization process makes the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles.

Upon attack by a nucleophile, such as an amine or hydrazine (B178648), the pyrimidinium salt can undergo a ring-opening event. nih.gov The resulting open-chain intermediate can then recyclize to form a new heterocyclic system. For example, reaction with amines can lead to the formation of substituted pyridines in a transformation known as the Kost–Sagitullin rearrangement. researchgate.net This deconstruction-reconstruction strategy allows the pyrimidine core to be converted into other valuable heterocyclic scaffolds. nih.govresearchgate.net The specific outcome of the recyclization depends on the nature of the nucleophile and the substituents on the pyrimidine ring. researchgate.netosi.lv

Annulation Reactions for Fused Heterocyclic Systems

The 5-formyl and 2-(benzylamino) groups on the pyrimidine core provide reactive handles for annulation reactions, where a new ring is fused onto the existing pyrimidine framework.

The synthesis of pyrimido[4,5-e] nih.govnih.govdiazepines from a pyrimidine-5-carbaldehyde precursor is a complex transformation that involves the formation of a seven-membered diazepine (B8756704) ring fused to the pyrimidine core. This annulation would require a reagent that can react with both the C4 position of the pyrimidine ring and the C5-carbaldehyde group. A potential synthetic route involves a multi-step sequence, possibly starting with the introduction of a suitable functional group at the C4 position that can act as a leaving group. Subsequent reaction with a dinucleophile, such as a substituted hydrazine derivative containing an additional nucleophilic center, could potentially lead to the desired cyclization and formation of the fused seven-membered ring. However, the synthesis of this specific and less common isomer is not as widely documented as other fused pyrimidine systems.

The construction of the pyrazolo[3,4-d]pyrimidine skeleton is a well-established synthetic route. nih.govnih.gov This is typically achieved through the reaction of a 5-formylpyrimidine, which possesses a leaving group at the C4 or C6 position, with hydrazine or a substituted hydrazine.

In the case of this compound, a plausible pathway involves an initial nucleophilic substitution at the C4 position (if a suitable leaving group is present) or activation of the ring. The key step is the condensation of hydrazine with the 5-carbaldehyde group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the C4 position of the pyrimidine ring, leading to the formation of the fused pyrazole (B372694) ring after elimination of a leaving group (e.g., a halide or water). This reaction provides a direct and efficient method for accessing this biologically significant class of fused heterocycles. researchgate.netrsc.org

Note: Image is a representative scheme and not an actual photograph of the reaction.

Pyridopyrimidines: The aldehyde group at the C5 position is ideally situated for the synthesis of pyridopyrimidines via condensation with active methylene (B1212753) compounds. nih.gov This reaction, often a variation of the Friedländer annulation, involves the base- or acid-catalyzed reaction between the 5-formyl group and a compound containing a reactive CH₂ group adjacent to one or more electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, or acetylacetone). nih.govbanglajol.info The initial Knoevenagel condensation forms a vinyl intermediate, which then undergoes intramolecular cyclization via attack of the C4-amino group (or in this case, the benzylamino group's nitrogen) onto one of the activating groups (e.g., a nitrile or carbonyl), followed by tautomerization to yield the aromatic pyridopyrimidine system. rsc.org

| Active Methylene Compound | Catalyst/Conditions | Resulting Fused Ring Substituents |

|---|---|---|

| Malononitrile | Piperidine, Ethanol, Reflux | Amino, Cyano |

| Ethyl Cyanoacetate | Acetic Acid, Reflux | Amino, Ester |

| Acetylacetone | Basic catalyst (e.g., NaOH) | Acetyl, Methyl |

Naphthyridines: The synthesis of naphthyridines (diazanaphthalenes) from a pyrimidine precursor is a more challenging transformation that requires significant modification of the pyrimidine ring. nih.gov A plausible strategy would involve a deconstruction-reconstruction approach. First, the this compound could be converted to a pyrimidinium salt and subjected to nucleophilic recyclization (as described in 3.3.1) to yield a substituted aminopyridine carbaldehyde. This pyridine (B92270) intermediate could then undergo a classical naphthyridine synthesis, such as the Skraup reaction (using glycerol (B35011) and an oxidizing agent) or the Gould-Jacobs reaction (with a malonic ester derivative), to construct the second fused pyridine ring. nih.govresearchgate.net

Insufficient Data to Profile pH-Dependent Reactivity of this compound

A comprehensive search of scientific literature and chemical databases reveals a lack of specific studies detailing the pH-dependent reactivity profiles of this compound. While the reactivity of aldehydes and the pyrimidine scaffold is generally influenced by pH, specific research quantifying these effects for the title compound, including detailed findings or data tables, is not publicly available.

The reactivity of the aldehyde group in this compound is expected to be subject to acid-base catalysis in various reactions. For instance, in reactions like Schiff base formation or Knoevenagel condensations, the pH of the medium is a critical parameter that governs the reaction rate and equilibrium.

Under acidic conditions , the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. However, excessively low pH can lead to the protonation of amine-based nucleophiles, reducing their nucleophilicity and thereby slowing down or inhibiting the reaction.

Under basic conditions , a base can catalyze reactions by deprotonating the nucleophile, increasing its reactivity. For condensation reactions involving active methylene compounds, a base is required to generate the carbanion intermediate. However, strong basic conditions could potentially lead to side reactions or degradation of the starting material.

The pyrimidine ring itself contains nitrogen atoms that can be protonated at low pH. This protonation would withdraw electron density from the ring, potentially influencing the reactivity of the aldehyde substituent. Conversely, the benzylamino group's nitrogen could also be protonated, which would have a significant impact on the electronic properties of the molecule.

Despite these well-established general principles, the specific optimal pH ranges, reaction kinetics as a function of pH, and the stability of this compound across different pH values have not been experimentally determined and reported in the literature found. Consequently, data tables illustrating these pH-dependent profiles cannot be generated. Further empirical research is required to elucidate the specific pH-dependent reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (ratio of protons).

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded proton, characteristic of aldehydes. |

| Pyrimidine (B1678525) H-4/H-6 | 8.5 - 9.0 | Singlet (s) or Doublet (d) | The two protons on the pyrimidine ring would likely be singlets or show small coupling to each other. Their exact shift would be influenced by the electron-withdrawing aldehyde and electron-donating amino groups. |

| Benzyl (B1604629) -NH- | 5.0 - 8.0 | Broad Singlet (br s) or Triplet (t) | The chemical shift can be highly variable and the peak is often broad due to quadrupole effects of the nitrogen and potential hydrogen bonding. It may show coupling to the adjacent CH₂ protons. |

| Benzyl -CH₂- | 4.5 - 5.0 | Doublet (d) | These protons would be coupled to the adjacent NH proton, resulting in a doublet (if the NH proton is a triplet). |

| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet (m) | The five protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 185 - 200 | The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield. |

| Pyrimidine C-2 | 160 - 165 | Carbon attached to two nitrogen atoms. |

| Pyrimidine C-4/C-6 | 155 - 160 | Aromatic carbons in the pyrimidine ring. |

| Pyrimidine C-5 | 110 - 120 | Carbon bearing the aldehyde group. |

| Benzyl C-ipso | 135 - 140 | The carbon of the phenyl ring attached to the methylene (B1212753) group. |

| Benzyl C-ortho, C-meta, C-para | 127 - 130 | The remaining aromatic carbons of the benzyl group. |

| Benzyl -CH₂- | 45 - 55 | The methylene carbon of the benzyl group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for example, between the -NH- and -CH₂- protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing key connectivity information, such as the correlation between the aldehyde proton and the C-5 of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aldehyde) | 2720 - 2820 | Weak (often two bands) |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C Stretch (aromatic rings) | 1450 - 1650 | Medium to Strong |

| C-N Stretch (amine) | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry would provide the exact molecular weight of the compound and offer clues about its structure through analysis of its fragmentation patterns. The nominal molecular weight of 2-(Benzylamino)pyrimidine-5-carbaldehyde (C₁₂H₁₁N₃O) is approximately 213.24 g/mol . High-resolution mass spectrometry (HRMS) would be expected to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum would be expected to show absorptions characteristic of the conjugated π-systems of the pyrimidine and benzene (B151609) rings. The presence of the aldehyde and amino groups would likely cause shifts in the absorption maxima (λmax) compared to the parent heterocycles, corresponding to n→π* and π→π* electronic transitions.

X-ray Diffraction for Solid-State Molecular Structure Determination

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

While data for the target compound is unavailable, crystallographic studies on closely related pyrimidine derivatives offer insights into the potential structural characteristics of the benzylaminopyrimidine scaffold. For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide has been determined. This related molecule, which also features a benzylamino group attached to a pyrimidine ring, crystallizes in the monoclinic P2₁/n space group. vensel.org Such studies on analogous compounds are valuable for understanding the conformational preferences and intermolecular interactions that might be expected in the solid state of this compound.

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing definitive experimental data on its three-dimensional geometry and supramolecular assembly. This information would be crucial for computational modeling, understanding structure-activity relationships, and designing new derivatives with specific solid-state properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and behavior of 2-(Benzylamino)pyrimidine-5-carbaldehyde at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and determine the optimized molecular geometry of a compound. nih.gov For this compound, calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms in space. nih.gov This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure.

The optimization provides detailed information on geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape and are crucial for understanding its stability and reactivity. For instance, the planarity of the pyrimidine (B1678525) ring and the spatial orientation of the benzyl (B1604629) and carbaldehyde substituents are determined through these calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 (pyrimidine ring) | ~1.34 Å |

| Bond Length | C5-C6 (pyrimidine ring) | ~1.39 Å |

| Bond Length | C(amino)-N(benzyl) | ~1.45 Å |

| Bond Length | C5-C(aldehyde) | ~1.48 Å |

| Bond Angle | C4-C5-C6 (pyrimidine ring) | ~117° |

| Bond Angle | C2-N(amino)-C(benzyl) | ~123° |

| Dihedral Angle | N1-C2-N(amino)-C(benzyl) | Variable (see Conformational Analysis) |

Note: The values in the table are illustrative and represent typical results from DFT calculations for similar molecular structures.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. mdpi.com The this compound molecule possesses several rotatable bonds, primarily the bond connecting the benzyl group to the amino nitrogen and the bond linking the pyrimidine ring to the carbaldehyde group. chemscene.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the benzylamino group and the pyrimidine ring. The LUMO is likely concentrated on the electron-deficient carbaldehyde group and the pyrimidine ring.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.20 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.85 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 4.35 | Indicates high kinetic stability and low reactivity |

Note: The energy values are representative examples derived from quantum chemical calculations for similar aromatic compounds.

The Molecular Electrostatic Potential (ESP) surface, also known as the molecular electrostatic potential map (MEP), is a valuable tool for understanding intermolecular interactions. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. nih.gov This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

In an ESP map, regions of negative potential are typically colored red and indicate areas that are rich in electrons, such as those around electronegative atoms like oxygen and nitrogen. These sites are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP surface would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for interacting with positive charges or electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, especially the hydrogen of the amino group, making it a potential hydrogen bond donor site.

Neutral Potential (Green): Predominantly found over the carbon framework of the benzyl ring, indicating regions of nonpolar character.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule might behave in a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mode and affinity of a compound within the active site of a biological target. mdpi.comnih.gov

In a docking simulation of this compound, the compound would be placed into the binding pocket of a target protein. The software then explores various possible conformations of the ligand and its orientation relative to the receptor's amino acid residues. nih.gov Each resulting pose is assigned a score based on a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov

The results of a docking study can reveal key intermolecular interactions responsible for binding, such as:

Hydrogen bonds: For example, between the carbaldehyde oxygen or pyrimidine nitrogens and amino acid residues like serine or lysine.

Hydrophobic interactions: Involving the benzyl and pyrimidine rings with nonpolar residues like leucine (B10760876) or valine.

Pi-pi stacking: Between the aromatic rings of the ligand and residues like phenylalanine or tyrosine.

| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Met793 | Hydrogen Bond (with N-H) |

| Leu718 | Hydrophobic Interaction (with benzyl ring) | ||

| Lys745 | Pi-Alkyl Interaction (with pyrimidine ring) |

Note: This table presents hypothetical docking results against an exemplary protein target to illustrate the type of data generated.

Molecular Dynamics Simulations for System Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding its stability and how it interacts with biological systems, such as target proteins. nih.govnih.gov By simulating the compound within a relevant environment (e.g., in a solvent or docked into the active site of an enzyme), researchers can gain insights into its conformational flexibility and the persistence of key intermolecular interactions. rsc.orgresearchgate.net

System Stability: The stability of the this compound-protein complex can be assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the molecule's atomic positions over the course of the simulation. A stable RMSD value over time suggests that the compound has found a stable binding mode. The Root Mean Square Fluctuation (RMSF) of individual atoms or residues can also be analyzed to identify which parts of the molecule or protein are more flexible or rigid.

Interaction Dynamics: MD simulations provide a dynamic picture of the non-covalent interactions that govern molecular recognition. The persistence of hydrogen bonds, hydrophobic interactions, and potential π-stacking between the pyrimidine or benzyl rings and amino acid residues of a target protein can be tracked throughout the simulation. nih.gov This analysis is crucial for understanding the key determinants of binding affinity and selectivity. nih.gov For example, a simulation could reveal the percentage of time a specific hydrogen bond is maintained between the carbaldehyde oxygen or pyrimidine nitrogens and a donor/acceptor group in the binding pocket.

| Interaction Type | Molecular Group (Compound) | Interacting Residue (Protein) | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Hydrogen Bond | Carbaldehyde Oxygen | LYS 95 (Backbone NH) | 2.9 ± 0.3 | 85.2 |

| Hydrogen Bond | Pyrimidine N1 | GLN 140 (Side Chain NH₂) | 3.1 ± 0.4 | 62.5 |

| Hydrophobic | Benzyl Ring | LEU 25, VAL 33 | N/A | 95.1 |

| π-π Stacking | Pyrimidine Ring | PHE 152 | 4.5 ± 0.5 | 45.7 |

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. github.ioresearchgate.net These predictions are valuable for confirming experimentally determined structures and for interpreting complex spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. github.io Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts that can be directly compared with experimental data. nih.gov

| Atom Type | Predicted Chemical Shift (ppm) | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| ¹H (Aldehyde) | 9.8 - 10.0 | ¹³C (Aldehyde C=O) | ~190 |

| ¹H (Pyrimidine) | 8.5 - 8.8 | ¹³C (Pyrimidine C5) | ~115 |

| ¹H (Benzyl CH₂) | 4.6 - 4.8 | ¹³C (Pyrimidine C2, C4, C6) | 155 - 165 |

| ¹H (Benzyl Ring) | 7.2 - 7.5 | ¹³C (Benzyl Ring) | 127 - 138 |

| ¹H (Amine NH) | 7.8 - 8.2 | ¹³C (Benzyl CH₂) | ~45 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These calculations identify the characteristic stretching and bending modes of the various functional groups. For this compound, this would include the C=O stretch of the aldehyde, the N-H stretch of the amine, C-N and C=N stretches within the pyrimidine ring, and C-H stretches of the aromatic and methylene (B1212753) groups. Comparing the predicted frequencies and intensities with experimental Fourier-transform infrared (FTIR) spectra aids in vibrational assignment. nih.gov

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| C-H Stretch (Aromatic) | Benzyl, Pyrimidine | 3000 - 3100 |

| C=O Stretch | Aldehyde | 1680 - 1700 |

| C=N, C=C Stretch | Pyrimidine, Benzyl | 1550 - 1650 |

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies investigate how a molecule's chemical structure influences its reactivity and biological activity. researchgate.netsciepub.com For this compound, these studies involve calculating various molecular descriptors that quantify its physicochemical properties.

Molecular Descriptors: These descriptors can be categorized as electronic, steric, or hydrophobic.

Electronic Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps describe the molecule's electronic nature and its susceptibility to nucleophilic or electrophilic attack. researchgate.net The electron-withdrawing aldehyde group and the electron-donating benzylamino group significantly influence the electronic distribution across the pyrimidine ring.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: The partition coefficient (LogP) is a key descriptor that indicates the molecule's lipophilicity, affecting its ability to cross cell membranes. The Topological Polar Surface Area (TPSA) estimates the surface area of polar atoms and is a good predictor of drug transport properties.

By correlating these descriptors with experimentally observed activity for a series of related pyrimidine compounds, a QSAR model can be developed. sciepub.com Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent and selective compounds. growingscience.comnih.gov

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃O | Basic atomic composition. |

| Molecular Weight | 213.24 g/mol | Relates to molecular size and diffusion. |

| LogP | ~1.90 | Indicates moderate lipophilicity and potential for membrane permeability. chemscene.com |

| Topological Polar Surface Area (TPSA) | 54.88 Ų | Predicts transport properties and membrane penetration. chemscene.com |

| Hydrogen Bond Donors | 1 (Amine NH) | Potential to form hydrogen bonds with biological targets. chemscene.com |

| Hydrogen Bond Acceptors | 4 (3x Pyrimidine N, 1x Aldehyde O) | Potential to form hydrogen bonds with biological targets. chemscene.com |

| Rotatable Bonds | 4 | Indicates conformational flexibility. chemscene.com |

Applications in Advanced Organic and Materials Chemistry

Role as a Chemical Research Intermediate

2-(Benzylamino)pyrimidine-5-carbaldehyde serves as a crucial intermediate in chemical research, primarily due to the presence of two reactive sites: the amino group and the aldehyde group. The pyrimidine (B1678525) ring itself provides a stable aromatic core. Pyrimidine-5-carbaldehyde (B119791) and its derivatives are recognized as versatile compounds in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The aldehyde functionality is particularly useful for a range of chemical transformations.

The reactivity of the aldehyde group allows for its participation in numerous well-established organic reactions, making it a pivotal handle for introducing molecular diversity. For instance, it can undergo nucleophilic addition reactions, condensation reactions, and serve as a precursor for the formation of imines, oximes, and hydrazones. These transformations are fundamental in the construction of more elaborate molecular architectures.

The 2-benzylamino substituent also plays a significant role in modulating the electronic properties of the pyrimidine ring and can be a site for further chemical modification. The versatility of the pyrimidine scaffold, in general, is widely acknowledged in medicinal chemistry for the development of a broad spectrum of therapeutic agents. gsconlinepress.com

Table 1: Key Reactions of the Aldehyde Group in this compound

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

Scaffold for Complex Organic Synthesis

The structural framework of this compound makes it an excellent scaffold for the assembly of complex organic molecules. In medicinal chemistry, pyrimidine and pyridine (B92270) cores are considered "privileged scaffolds" due to their prevalence in biologically active compounds and their ability to interact with a variety of biological targets. nih.gov The benzylamino and carbaldehyde groups provide convenient points for the attachment of other molecular fragments, allowing for the systematic construction of compound libraries for drug discovery and other applications.

For example, the aldehyde group can be used as an anchor point for solid-phase synthesis, enabling the efficient production of a diverse range of derivatives. The synthesis of 2-aminopyrimidine (B69317) derivatives is a key area of research for the development of β-glucuronidase inhibitors, which are implicated in various diseases. nih.govmdpi.com While direct use of this compound is not explicitly detailed, its structural similarity to starting materials in these syntheses suggests its potential as a valuable scaffold.

Precursor for N-Heterocyclic Systems

The reactivity of the functional groups on this compound makes it a valuable precursor for the synthesis of various N-heterocyclic systems, particularly fused pyrimidines. The aldehyde group can react with a variety of binucleophiles to construct new heterocyclic rings fused to the pyrimidine core. For instance, reaction with hydrazines can lead to the formation of pyridopyrimidines, while reaction with amidines can yield pyrimido[4,5-d]pyrimidines.

The synthesis of fused pyrimidine ring systems is an active area of research due to the diverse biological activities associated with these compounds. gsconlinepress.com Research on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has demonstrated the utility of the aldehyde group in the synthesis of novel pyrimidines and pyrrolopyrimidines. shd-pub.org.rs This highlights the potential of the carbaldehyde moiety in this compound to be a key element in the construction of such fused heterocyclic systems. One-pot synthesis methodologies for pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives also underscore the importance of the C5-functionalized pyrimidine core in building diverse heterocyclic structures. ias.ac.in

Table 2: Examples of Fused N-Heterocyclic Systems Potentially Derived from this compound

| Reactant | Fused Ring System |

|---|---|

| Hydrazine (B178648) | Pyridopyrimidine |

| Guanidine (B92328) | Pyrimido[4,5-d]pyrimidine |

| Ethylenediamines | Diazepine-fused Pyrimidine |

Utility in the Development of Novel Materials and Coatings

While the primary applications of pyrimidine derivatives are in the fields of medicine and agriculture, their unique electronic and photophysical properties also make them attractive candidates for the development of novel materials and coatings. N-heterocyclic compounds like 2-aminopyrimidines have found applications in material chemistry. niscpr.res.in The pyrimidine ring, being an electron-deficient aromatic system, can be incorporated into conjugated polymers or organic dyes for applications in electronics and photonics.

The aldehyde and amino functionalities of this compound offer handles for polymerization or for grafting onto surfaces to modify their properties. For instance, the aldehyde group can be used to form Schiff bases with amino-functionalized surfaces, creating a coating with specific chemical or physical properties. Although specific research on this compound in materials science is not widely reported, the general utility of functionalized pyrimidines suggests its potential in this area. egranth.ac.in

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in this compound can act as coordination sites for metal ions, making it and its derivatives potential ligands in coordination chemistry. The aldehyde group can be further modified to introduce additional donor atoms, leading to the formation of multidentate ligands. These ligands can then be used to create metal complexes with interesting catalytic, magnetic, or photoluminescent properties.

The synthesis of metal complexes with pyrimidine-based ligands is an area of active investigation. For example, pyrimidine hydrazide ligands have been used to synthesize metal complexes with antimicrobial activities. ekb.eg While direct coordination studies involving this compound are not prevalent, the fundamental coordination chemistry of pyrimidines suggests that it could serve as a foundational structure for the design of novel ligands for various applications in catalysis and materials science. ekb.eg The broader class of terpyridine-metal complexes, which are also NNN-tridentate ligands, showcases the diverse applications of such coordination compounds in catalysis and supramolecular chemistry. nih.gov

Future Research Directions and Challenges

Exploration of Undiscovered Reactivity Pathways

The aldehyde and aminopyrimidine moieties in 2-(benzylamino)pyrimidine-5-carbaldehyde are reactive centers that can be exploited for the synthesis of more complex molecular architectures. Future research will likely focus on uncovering novel reaction pathways that go beyond standard transformations.

One promising area is the investigation of multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to structurally diverse compounds. windows.netnih.govrsc.orgnih.gov The aldehyde functionality of this compound makes it an ideal candidate for MCRs, such as the Ugi or Passerini reactions, to generate libraries of complex, drug-like molecules. nih.gov Exploring novel MCRs involving this aldehyde could lead to the rapid discovery of compounds with unique biological activities.

Another avenue for exploration is the use of the pyrimidine (B1678525) ring itself in cyclization and annulation reactions . The nitrogen atoms in the pyrimidine ring can influence the reactivity of the substituents, potentially enabling novel intramolecular cyclizations to form fused heterocyclic systems. nih.govresearchgate.net For instance, reactions that proceed via intramolecular nucleophilic aromatic substitution (SNAr) could be designed to construct novel tricyclic frameworks. nih.gov Research into tandem reactions, where multiple bond-forming events occur sequentially in one pot, could also unveil new synthetic routes to complex pyrimidine-based scaffolds. mdpi.com The Horner-Wadsworth-Emmons olefination of aminopyrimidine carbaldehydes has been shown to be a viable route for the synthesis of functionalized pyrido[3,2‐d]pyrimidines, suggesting that similar transformations could be applied to this compound. researchgate.net

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is a significant challenge and a key area for future research. Chiral pyrimidine derivatives are of great interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly impact its biological activity.

Future efforts will likely concentrate on the development of asymmetric catalytic methods to introduce chirality. This could involve the use of chiral catalysts, such as rhodium or ruthenium complexes, for enantioselective transformations of the aldehyde group or for the asymmetric functionalization of the pyrimidine ring. nih.gov For example, rhodium-catalyzed asymmetric allylation has been successfully used for the regio- and enantioselective synthesis of chiral pyrimidine acyclic nucleosides. nih.gov Similarly, highly enantioselective cyclopropanation reactions have been developed for the synthesis of chiral pyrimidine-substituted cyclopropanes. rsc.org Adapting these methodologies to this compound could provide access to a range of novel chiral compounds.

The design and application of new chiral pyridine-derived ligands in asymmetric catalysis is a rapidly advancing field that could provide powerful tools for the stereoselective synthesis of pyrimidine derivatives. acs.org Furthermore, the development of organocatalytic methods, which avoid the use of metals, is another attractive direction for the enantioselective synthesis of chiral aminopyrimidine derivatives. researchgate.net

Development of Green Chemistry Approaches for Synthesis

The increasing emphasis on sustainable and environmentally friendly chemical processes presents both a challenge and an opportunity for the synthesis of this compound and its derivatives. Future research will undoubtedly focus on the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising green chemistry techniques is microwave-assisted organic synthesis . This method often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgresearchgate.net The application of microwave irradiation to the synthesis of this compound and its subsequent transformations is a key area for future investigation.

Flow chemistry represents another powerful tool for sustainable synthesis. mdpi.comnih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. researchgate.netresearchgate.net Developing a continuous-flow process for the synthesis of this compound could offer significant advantages in terms of efficiency and sustainability. rsc.org

The use of biocatalysis and the development of solvent-free reaction conditions are also important research directions. orientjchem.org Enzymes could potentially be used for the selective synthesis of chiral derivatives, while eliminating the need for volatile organic solvents would significantly reduce the environmental impact of the synthesis.

Advanced Materials Integration and Performance Studies

The unique structural features of this compound make it an attractive building block for the construction of advanced functional materials. The presence of nitrogen atoms in the pyrimidine ring and the amino group provides potential coordination sites for metal ions, making it a suitable ligand for the synthesis of metal-organic frameworks (MOFs) . rsc.orgfrontiersin.org

Future research could focus on designing and synthesizing MOFs incorporating this compound or its derivatives as organic linkers. rsc.org The porosity and functionality of these MOFs could be tailored for specific applications, such as gas storage and separation, catalysis, and sensing. The aminopyrimidine group can enhance the selective adsorption of gases like CO2 and C2H2. rsc.org

Furthermore, the pyrimidine core can be incorporated into polymeric materials to impart specific properties. The development of pyrimidine-based polymers could lead to materials with interesting optical, electronic, or thermal properties. The aldehyde functionality provides a convenient handle for polymerization or for grafting the molecule onto existing polymer backbones.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, computational methods can be employed to guide the design of new derivatives with enhanced properties and to predict their behavior.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a correlation between the structural features of pyrimidine derivatives and their biological activity. nih.govnih.govresearchgate.net By developing robust QSAR models, it will be possible to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of these molecules with biological targets, such as enzymes or receptors. researchgate.netnih.govmdpi.com These techniques can be used to design derivatives with improved binding affinity and selectivity. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. jchemrev.comjchemrev.com These calculations can help in understanding reaction mechanisms and in predicting the properties of new materials. jchemrev.com The integration of these computational approaches will be crucial for accelerating the discovery and development of new applications for this versatile compound. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(Benzylamino)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via sequential coupling and formylation reactions. For example, a derivative (2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde) was prepared from 5-bromo-2-iodopyrimidine through a Sonogashira coupling with tert-butyldimethylsilylacetylene, followed by formylation using Vilsmeier-Haack conditions . Optimization includes:

- Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for efficient coupling.

- Purification : Recrystallization from cumene/ethyl acetate mixtures to isolate high-purity crystals .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Chromatography : Reverse-phase HPLC with UV detection (λ ~260 nm) to assess purity.

- X-ray crystallography : For absolute configuration determination in enantioselective derivatives .

Q. What purification techniques are effective for this compound, especially when dealing with by-products?

- Methodological Answer :

- Recrystallization : Use solvent mixtures like cumene/ethyl acetate (1:3) to isolate crystalline products with >98% purity .

- Column chromatography : Silica gel (hexane/ethyl acetate gradient) to separate aldehyde derivatives from unreacted intermediates.

- Distillation : For volatile impurities, though limited due to the compound’s thermal sensitivity (decomposes above 150°C) .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved using this compound as a substrate?

- Methodological Answer : Enantioselective additions (e.g., diisopropylzinc to the aldehyde group) exploit the prochiral nature of the aldehyde. Key steps include:

- Chiral induction : Use of (S)- or (R)-binaphthol catalysts to direct stereochemistry during nucleophilic addition .

- Crystallization control : Slow evaporation from cumene/ethyl acetate to obtain single crystals with defined stereochemistry .

- Asymmetric autocatalysis : Amplify enantiomeric excess (e.g., from 5% to >99% ee) via iterative crystallization .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimidine-5-carbaldehyde derivatives in biological assays?

- Methodological Answer :

- Analog synthesis : Systematic modification of substituents (e.g., replacing benzylamino with alkylthio or methoxy groups) to isolate activity trends .

- Docking studies : Molecular modeling against target proteins (e.g., β-glucuronidase) to rationalize bioactivity discrepancies .

- Bioisosteric replacement : Substitute the aldehyde group with carboxamide or nitrile moieties to enhance stability while retaining activity .

Q. How does the orientation of prochirality in achiral aldehydes influence the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : The planar aldehyde group adopts a prochiral orientation in the crystal lattice, dictating the spatial arrangement during nucleophilic attack. For example:

- Crystal face analysis : Single-crystal X-ray studies reveal preferential attack on the re or si face, governed by steric hindrance from adjacent substituents (e.g., tert-butyldimethylsilyl groups) .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, favoring specific enantiomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.